molecular formula C16H12ClNO2S B303240 2-(Benzylsulfanylmethyl)-7-chloro-3,1-benzoxazin-4-one

2-(Benzylsulfanylmethyl)-7-chloro-3,1-benzoxazin-4-one

Cat. No. B303240
M. Wt: 317.8 g/mol
InChI Key: GIOVCZRCNRUMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanylmethyl)-7-chloro-3,1-benzoxazin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BM-95 and has been synthesized through different methods. Its mechanism of action and physiological effects have also been studied extensively.

Scientific Research Applications

BM-95 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, BM-95 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, BM-95 has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In inflammation, BM-95 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of BM-95 involves the inhibition of various enzymes and signaling pathways. BM-95 has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. BM-95 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, BM-95 has been shown to activate the Nrf2/ARE pathway, which is a major regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
BM-95 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. BM-95 has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In neuroprotection, BM-95 has been shown to reduce oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In inflammation, BM-95 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using BM-95 in lab experiments include its potential applications in various fields, including cancer research, neuroprotection, and inflammation. BM-95 is also relatively easy to synthesize and has been optimized to increase the yield and purity. However, the limitations of using BM-95 in lab experiments include its potential toxicity and side effects, which need to be further studied.

Future Directions

For BM-95 research include further studies on its potential applications in cancer research, neuroprotection, and inflammation. Additionally, the toxicity and side effects of BM-95 need to be further studied to determine its safety for human use. The optimization of synthesis methods and the development of more efficient and cost-effective methods for synthesizing BM-95 are also important future directions. Finally, the development of BM-95 analogs with improved efficacy and safety profiles is an important area for future research.
Conclusion:
In conclusion, BM-95 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of BM-95 for human use and to develop more efficient and cost-effective synthesis methods and analogs.

Synthesis Methods

BM-95 can be synthesized through different methods, including the reaction between 7-chloro-4-hydroxyquinoline and benzylthiol in the presence of a base, followed by oxidation with sodium chlorite. Another method involves the reaction between 2-(chloromethyl)-7-chloro-3,1-benzoxazin-4-one and benzyl mercaptan in the presence of a base. These methods have been optimized to increase the yield and purity of BM-95.

properties

Product Name

2-(Benzylsulfanylmethyl)-7-chloro-3,1-benzoxazin-4-one

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-7-chloro-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12ClNO2S/c17-12-6-7-13-14(8-12)18-15(20-16(13)19)10-21-9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

GIOVCZRCNRUMJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCC2=NC3=C(C=CC(=C3)Cl)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NC3=C(C=CC(=C3)Cl)C(=O)O2

Origin of Product

United States

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